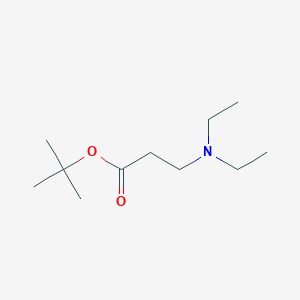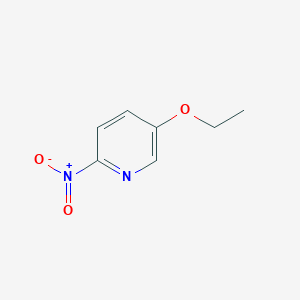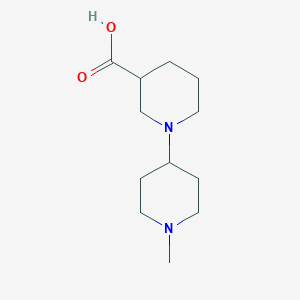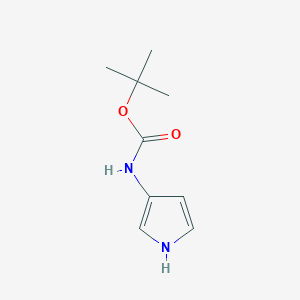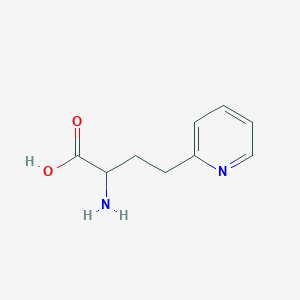
N-(2-Methoxybenzyl)pyridin-2-amine
Vue d'ensemble
Description
N-(2-Methoxybenzyl)pyridin-2-amine, also known as 2-Methoxy-N-(pyridin-2-ylmethyl)benzylamine, is a chemical compound that belongs to the class of heterocyclic compounds. It is a derivative of pyridine and is commonly used in scientific research for its various properties.
Applications De Recherche Scientifique
Organic Chemistry Laboratory Experimentation
N-(2-Methoxybenzyl)pyridin-2-amine demonstrates practical applications in organic chemistry laboratory education. A study details its use in demonstrating the reductive amination reaction, where it forms part of a three-step sequence that includes solvent-free solid-solid reactions, imine synthesis, and reduction to amine, followed by acetylation to form a solid amide. This process is performed in an open beaker and provides a hands-on learning experience for students in organic chemistry labs (Touchette, 2006).
Organometallic Chemistry
Research in organometallic chemistry explores reactions involving (Methoxyphenylcarbene)pentacarbonylchromium(0) with primary amines, including the synthesis of aminophenylcarbene complexes. This research provides insights into the reactions of methoxyphenylcarbene with various amines, leading to the formation of complex organometallic structures (Fischer, Heckl, & Werner, 1971).
Corrosion Inhibition
A study on N-(5-nitro-2-hydroxybenzylidene)pyridine-4-amine, a compound structurally related to N-(2-Methoxybenzyl)pyridin-2-amine, has been tested as a corrosion inhibitor for carbon steel in acidic conditions. It demonstrated high inhibition efficiency, revealing its potential as a protective agent against corrosion in industrial applications (Iroha et al., 2021).
Antibacterial Agents
N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds, including compounds like N-(2-Methoxybenzyl)pyridin-2-amine, have been explored for their antibacterial properties. These compounds have shown selective and potent activity against certain Gram-positive bacteria, including antibiotic-resistant strains, highlighting their potential in the development of new antibacterial agents (Wencewicz et al., 2011).
Magnetic Materials
In the field of magnetic materials, research has been conducted on Manganese(II) complexes with ligands derived from 2-aminomethylpyridine, which includes derivatives like N-(2-Methoxybenzyl)pyridin-2-amine. These studies provide insights into the synthesis, structure, and magnetic properties of these complexes, contributing to the understanding of magnetic interactions in such materials (Wu et al., 2004).
Catalysis in Organic Reactions
N-(2-Methoxybenzyl)pyridin-2-amine and its derivatives have been applied in catalysis. For instance, the rapid amination of methoxy pyridines with aliphatic amines using n-BuLi has been demonstrated, which highlights the potential of these compounds in facilitating efficient and rapid organic synthesis processes (Wang et al., 2019).
Antimicrobial and Antioxidant Properties
Studies have also been conducted on the antimicrobial and antioxidant properties of compounds structurally related to N-(2-Methoxybenzyl)pyridin-2-amine. These studies reveal their potential in inhibiting the growth of certain bacterial strains and their high antioxidant properties, which could be significant in pharmaceutical applications (Sani et al., 2018).
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-16-12-7-3-2-6-11(12)10-15-13-8-4-5-9-14-13/h2-9H,10H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOSYQVWITXDSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654403 | |
| Record name | N-[(2-Methoxyphenyl)methyl]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxybenzyl)pyridin-2-amine | |
CAS RN |
856855-87-3 | |
| Record name | N-[(2-Methoxyphenyl)methyl]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






